molecular formula C7H9NO B6159159 (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one CAS No. 1932629-49-6

(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one

Cat. No.: B6159159
CAS No.: 1932629-49-6
M. Wt: 123.15 g/mol
InChI Key: KJKHEEYKLRFBKR-RITPCOANSA-N
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Description

(1R,5R)-6-azabicyclo[321]oct-3-en-7-one is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one typically involves the use of intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction, where a 5-vinyl-1,3-cyclohexadiene undergoes cyclization to form the bicyclic structure . Another approach involves the use of samarium diiodide to facilitate the cyclopropane ring opening, leading to the formation of the desired bicyclic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of high-pressure reactors and specialized catalysts can enhance the yield and purity of the compound. Additionally, continuous flow reactors may be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced bicyclic compounds.

    Substitution: Formation of substituted azabicyclo compounds with various functional groups.

Scientific Research Applications

(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one is unique due to its specific arrangement of atoms and the presence of a nitrogen atom within the bicyclic framework. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1932629-49-6

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one

InChI

InChI=1S/C7H9NO/c9-7-5-2-1-3-6(4-5)8-7/h1,3,5-6H,2,4H2,(H,8,9)/t5-,6+/m1/s1

InChI Key

KJKHEEYKLRFBKR-RITPCOANSA-N

Isomeric SMILES

C1C=C[C@H]2C[C@@H]1C(=O)N2

Canonical SMILES

C1C=CC2CC1C(=O)N2

Purity

0

Origin of Product

United States

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